2-Chloro-6,7-dimethoxyquinoline chemical properties
2-Chloro-6,7-dimethoxyquinoline chemical properties
An In-depth Technical Guide to the Chemical Properties and Reactivity of 2-Chloro-6,7-dimethoxyquinoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive examination of 2-Chloro-6,7-dimethoxyquinoline, a pivotal heterocyclic intermediate in synthetic and medicinal chemistry. While not as extensively characterized as its 4-chloro isomer, this molecule serves as a versatile building block for the construction of complex, biologically active compounds. This document details its core physicochemical properties, outlines robust synthesis methodologies, and provides an in-depth analysis of its chemical reactivity, with a primary focus on nucleophilic aromatic substitution. By synthesizing data from related analogues and established chemical principles, this guide offers field-proven insights and detailed experimental protocols to support researchers in drug discovery and chemical synthesis in leveraging the full potential of this valuable synthon.
Introduction: Strategic Importance in Synthesis
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a vast range of biological activities, including antimalarial, antibacterial, and anticancer properties.[1] The strategic functionalization of this scaffold is key to modulating its pharmacological profile.
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The Influence of 6,7-Dimethoxy Substitution: The presence of two methoxy groups at the 6- and 7-positions significantly influences the electronic landscape of the quinoline ring. As potent electron-donating groups (EDGs), they increase the electron density of the benzene portion of the heterocycle. This electronic modification is crucial in the design of kinase inhibitors, where these groups often form key hydrogen bonds with the hinge region of the enzyme's active site.
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The C2-Chloro Group as a Reactive Hub: The chlorine atom at the C2 position is the molecule's primary reactive center. The electron-withdrawing effect of the ring nitrogen atom polarizes the C2-Cl bond and activates the position for nucleophilic aromatic substitution (SNAr). This makes the chloro group an excellent leaving group, providing a direct and reliable handle for introducing a wide array of functional groups and building molecular complexity.[2][3]
Physicochemical and Spectroscopic Profile
Direct experimental data for 2-Chloro-6,7-dimethoxyquinoline is sparse in the literature, as it is primarily used as a transient intermediate. However, a reliable profile can be constructed by analyzing its structural analogues.
| Property | Data / Expected Characteristics | Source / Rationale |
| Molecular Formula | C₁₁H₁₀ClNO₂ | (Calculated) |
| Molecular Weight | 223.66 g/mol | (Calculated) |
| Appearance | Expected to be an off-white to light brown solid. | Based on related chloroquinolines.[4] |
| Melting Point | Not reported. The related 2-chloro-6,7-dimethoxy-quinoline-3-carbaldehyde has a reported melting point. The 4-chloro isomer melts at 132-136 °C.[4] | Analogue Data |
| Solubility | Likely soluble in chlorinated solvents (DCM, chloroform), ethers (THF, dioxane), and polar aprotic solvents (DMF, DMSO). Sparingly soluble in alcohols and insoluble in water. | General solubility of heterocyclic halides. |
| 1H NMR | Expected chemical shifts (δ, ppm) in CDCl₃: ~8.0-8.2 (d, 1H, H4), ~7.3-7.5 (s, 1H, H5), ~7.0-7.2 (s, 1H, H8), ~7.3-7.5 (d, 1H, H3), ~4.0 (s, 3H, OCH₃), ~3.9 (s, 3H, OCH₃). | Inferred from standard quinoline spectra. |
| 13C NMR | Expected chemical shifts (δ, ppm): C2 (~151), C4 (~148), C8a (~145), C6 (~154), C7 (~150), C4a (~138), C3 (~122), C5 (~108), C8 (~105), OCH₃ (~56). | Inferred from structural similarity. |
| Mass Spectrometry | ESI-MS (M+H)⁺: m/z 224.0. Isotopic pattern for one chlorine atom (35Cl/37Cl ratio of ~3:1) would be a key diagnostic feature. | Based on molecular formula.[4] |
Synthesis Methodology
The most direct and industrially scalable synthesis of 2-Chloro-6,7-dimethoxyquinoline proceeds via the chlorination of its corresponding quinolinone precursor. This two-step process offers high yields and purity.
Synthesis Workflow Overview
The synthesis begins with the preparation of the stable precursor, 6,7-dimethoxyquinolin-2(1H)-one, which is subsequently activated by a chlorinating agent.
Caption: Synthetic workflow for 2-Chloro-6,7-dimethoxyquinoline.
Detailed Experimental Protocol: Chlorination
This protocol describes the conversion of 6,7-dimethoxyquinolin-2(1H)-one to the target compound. The use of phosphorus oxychloride (POCl₃) is a standard and highly effective method for this transformation.
Causality: Phosphorus oxychloride serves as both the reagent and the solvent in excess. The reaction proceeds via the formation of a phosphate ester intermediate on the quinolinone oxygen, which is then displaced by a chloride ion in an addition-elimination sequence to yield the aromatic 2-chloroquinoline. The reaction is driven to completion by the formation of stable phosphorus byproducts.
Protocol:
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Reagent Setup: In a three-neck round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet, add 6,7-dimethoxyquinolin-2(1H)-one (1.0 eq).
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Reagent Addition: Under a gentle stream of nitrogen, carefully add phosphorus oxychloride (POCl₃, 10-15 eq) to the flask. The quinolinone may not fully dissolve initially.
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Reaction Execution: Heat the stirred suspension to reflux (approx. 105-110 °C) using an oil bath. The reaction mixture should become a clear, homogeneous solution as the reaction progresses. Monitor the reaction by TLC (thin-layer chromatography) using a 7:3 Hexane:Ethyl Acetate mobile phase until the starting material is fully consumed (typically 3-5 hours).
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Work-up and Quenching: Allow the reaction mixture to cool to room temperature. Slowly and carefully pour the mixture onto crushed ice in a separate beaker with vigorous stirring in a well-ventilated fume hood. This is a highly exothermic process.
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Neutralization: Once the quench is complete, slowly neutralize the acidic solution by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) until the pH reaches ~7-8.
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Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with dichloromethane (DCM) or ethyl acetate (3 x volumes).
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Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 2-Chloro-6,7-dimethoxyquinoline.
Chemical Reactivity: The SNAr Reaction
The dominant mode of reactivity for 2-Chloro-6,7-dimethoxyquinoline is Nucleophilic Aromatic Substitution (SNAr). The chloro-substituent at the C2 position, activated by the ring nitrogen, is readily displaced by a wide variety of nucleophiles.[2]
General Mechanism
The reaction proceeds via a two-step addition-elimination mechanism.
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Addition Step (Rate-Determining): A nucleophile attacks the electron-deficient C2 carbon, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.
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Elimination Step (Fast): The aromaticity is restored by the expulsion of the chloride leaving group, yielding the substituted quinoline product.
Caption: General mechanism of SNAr at the C2 position of quinoline.
Protocol: Synthesis of a 2-Anilinoquinoline Derivative
This protocol details a representative SNAr reaction, which is a foundational step in the synthesis of many kinase inhibitors.[5]
Causality: The reaction is typically performed in a polar solvent like isopropanol or DMF to facilitate the formation of the charged Meisenheimer complex. Heating is required to overcome the activation energy of the initial nucleophilic attack. The reaction between 4-chloro-6,7-dimethoxyquinoline and various anilines has been shown to proceed efficiently under reflux in isopropanol.[5]
Protocol:
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Setup: To a round-bottom flask, add 2-Chloro-6,7-dimethoxyquinoline (1.0 eq), the desired substituted aniline (1.1-1.2 eq), and isopropanol (to create a 0.1-0.2 M solution).
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Reaction: Heat the mixture to reflux (approx. 82 °C) and stir. Monitor the reaction progress by TLC. The reaction is often complete within 5-8 hours.
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Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution. If so, collect the solid by vacuum filtration and wash with cold isopropanol.
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Purification: If the product does not precipitate or requires further purification, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel.
Applications in Drug Discovery
2-Chloro-6,7-dimethoxyquinoline is a high-value intermediate for synthesizing libraries of compounds for screening and lead optimization. Its primary application lies in the development of kinase inhibitors for oncology. The 6,7-dimethoxy-4-anilinoquinoline scaffold is a well-established pharmacophore for targeting kinases like the Epidermal Growth Factor Receptor (EGFR) and c-Met.[5][6] By reacting 2-Chloro-6,7-dimethoxyquinoline with diverse (hetero)aryl amines, researchers can rapidly generate novel analogues to explore structure-activity relationships (SAR) and develop potent and selective therapeutic candidates.
Conclusion
2-Chloro-6,7-dimethoxyquinoline is a strategically important synthetic building block whose value is defined by the reactivity of its C2-chloro substituent. The ease with which it undergoes nucleophilic aromatic substitution allows for the straightforward introduction of diverse functionalities, making it an indispensable tool for medicinal chemists. Understanding its synthesis, reactivity, and physicochemical profile enables researchers to efficiently design and execute synthetic routes toward novel and complex molecules with significant therapeutic potential.
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